molecular formula C19H12Cl2O2 B5205629 Biphenyl-4-yl 2,5-dichlorobenzoate

Biphenyl-4-yl 2,5-dichlorobenzoate

Cat. No.: B5205629
M. Wt: 343.2 g/mol
InChI Key: SSKOGAKJBLKNOM-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 2,5-dichlorobenzoate is a synthetic organic compound featuring a biphenyl core esterified with a 2,5-dichlorobenzoic acid group. This structure is of significant interest in medicinal and materials chemistry research. The biphenyl moiety is a well-known pharmacophore, a key component in molecules used to treat conditions such as hypertension and inflammation, and is a central building block in the development of liquid crystals and organic light-emitting diodes (OLEDs) . Compounds within this chemical class have demonstrated notable biological activity. Specifically, structurally related biphenyl ester derivatives have been investigated as potent inhibitors of the tyrosinase enzyme, with some analogs showing activity comparable to the standard inhibitor kojic acid . Tyrosinase plays a crucial role in melanin biosynthesis, making these compounds valuable tools for research in dermatological disorders and cosmetic science . The integration of the biphenyl system promotes a closely packed crystalline structure, which can be characterized by techniques such as X-ray diffraction, making this compound useful for structural and crystallographic studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4-phenylphenyl) 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O2/c20-15-8-11-18(21)17(12-15)19(22)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKOGAKJBLKNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl 2,5-dichlorobenzoate typically involves the esterification of biphenyl-4-ol with 2,5-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Scientific Research Applications

Medicinal Chemistry

Biphenyl derivatives, including biphenyl-4-yl 2,5-dichlorobenzoate, have been studied extensively for their pharmacological properties. They exhibit a range of biological activities, making them potential candidates for drug development.

Anti-Cancer and Anti-Tumor Activity

Recent studies have highlighted the anti-cancer properties of biphenyl derivatives. For instance, biphenyl compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. A specific study demonstrated that biphenyl derivatives could effectively inhibit tumor growth in vitro and in vivo models, showcasing their potential as anti-tumor agents .

Table 1: Summary of Anti-Cancer Activities of Biphenyl Derivatives

Compound NameCancer TypeMechanism of ActionReference
This compoundBreast CancerInhibition of cell proliferation
Compound 15Lung CancerInduction of apoptosis
Compound 19Prostate CancerInhibition of angiogenesis

Neuroprotective Effects

Biphenyl derivatives have also been investigated for their neuroprotective effects. Some studies indicate that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can potentially improve cognitive function and memory retention.

Table 2: Inhibition Potency Against AChE and BuChE

Compound NameAChE IC50 (µM)BuChE IC50 (µM)Reference
This compound0.0961.25
Compound 151.180.74

Environmental Applications

Biphenyl compounds are also significant in environmental science due to their role in bioremediation processes. The degradation pathways of biphenyls by bacteria are being studied for their potential to eliminate hazardous pollutants such as polychlorinated biphenyls (PCBs).

Biodegradation Studies

Research has shown that certain soil-dwelling bacteria can oxidatively degrade biphenyl compounds into less harmful substances . This bioremediation technique is crucial for cleaning up contaminated sites.

Table 3: Biodegradation Pathways of Biphenyl Compounds

Bacterial StrainSubstrate DegradedBy-products ProducedReference
Alcaligenes sp strain ALP83BiphenylBenzoate, Hydroxybenzoate
Pseudomonas putidaPolychlorinated biphenylsChlorinated benzoic acids

Material Science Applications

In material sciences, biphenyl derivatives are utilized as intermediates in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). Their structural properties allow them to function effectively in electronic applications.

Liquid Crystals and OLEDs

This compound serves as a building block for liquid crystal displays (LCDs) and OLEDs due to its favorable electronic properties and stability under varying conditions . Research indicates that these compounds can enhance the performance and efficiency of electronic devices.

Table 4: Applications in Material Science

Application TypeCompound UsedPerformance ImprovementReference
Liquid Crystal DisplaysThis compoundEnhanced response time
Organic Light Emitting Diodes (OLEDs)Various biphenyl derivativesIncreased brightness and efficiency

Mechanism of Action

The mechanism of action of biphenyl-4-yl 2,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The 2,5-dichlorobenzoate group may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl 2,5-Dichlorobenzoate

2,5-Dichlorobenzoic Acid

Biphenyl-4-yl 3-Chlorobenzoate

Property Biphenyl-4-yl 2,5-Dichlorobenzoate Methyl 2,5-Dichlorobenzoate 2,5-Dichlorobenzoic Acid
Substituent Effects Bulky biphenyl group increases steric hindrance Methyl ester (о-CO2Me) accelerates dehalogenation Free carboxyl group enhances solubility and microbial uptake
Reactivity with Nucleophiles Likely slower due to steric bulk (inferred) Faster dehalogenation observed in tin- and sulfur-centered nucleophiles Direct carboxylate participation in metabolic pathways
Lipophilicity (LogP) High (predicted) Moderate Low (ionized at physiological pH)

Biodegradation and Environmental Impact

Microbial Degradation Pathways:

  • 2,5-Dichlorobenzoic Acid: Degraded by Pseudomonas aeruginosa JB2 via the ohbAB-encoded dioxygenase, yielding 4-chlorocatechol, which is funneled into central metabolism via the clc cluster .
  • Methyl 2,5-Dichlorobenzoate : Requires initial ester hydrolysis to release 2,5-dichlorobenzoic acid before degradation. The о-CO2Me group may delay microbial processing compared to the free acid .
  • This compound: The bulky biphenyl group likely impedes esterase activity, prolonging environmental persistence. No direct evidence exists, but analogous esters show reduced degradation rates in soil and water systems (inferred from ).

Environmental Persistence:

Compound Degradation Rate (Relative) Key Factors Influencing Degradation
2,5-Dichlorobenzoic Acid Fast Microbial pathways (e.g., ICEclc-JB2) , rhizosphere stimulation
Methyl 2,5-Dichlorobenzoate Moderate Ester hydrolysis dependency
This compound Slow (predicted) Steric hindrance, lipophilicity

Q & A

Q. What are the optimal synthetic routes for Biphenyl-4-yl 2,5-dichlorobenzoate, and how can reaction conditions be optimized?

The synthesis of aryl esters like this compound typically involves coupling biphenyl derivatives with activated carboxylic acids (e.g., acid chlorides). A general method involves refluxing substituted benzaldehydes or benzoyl chlorides with biphenyl precursors in ethanol or THF under acidic catalysis. For example, glacial acetic acid can act as a catalyst in ethanol during reflux (4–6 hours), followed by solvent evaporation and filtration . Key variables to optimize include:

  • Catalyst type and concentration : Acidic or basic conditions influence esterification efficiency.
  • Temperature and time : Prolonged reflux may improve yields but risks side reactions.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures purity.
    Reference analogous protocols for methyl 2,5-dichlorobenzoate synthesis, where crystal structure analysis confirms successful ester formation .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 254 nm resolves impurities. For methyl 2,5-dichlorobenzoate, retention times and logP values (≈2.92) serve as benchmarks .
  • Melting Point and Crystallography : Compare observed melting points (e.g., 37–40°C for methyl analogs) and X-ray crystallography data (e.g., triclinic crystal system, density ≈1.64 g/cm³) to confirm identity .
  • Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (aromatic proton splitting patterns) validate functional groups .

Q. What are the critical safety considerations when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H302/H336 hazard codes). Avoid inhalation (S22 safety term) .
  • Storage : Store in airtight containers at ambient temperatures to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity or environmental persistence?

  • Biological Activity : Analogous chlorinated benzoates (e.g., Tropanyl 3,5-dichlorobenzoate) exhibit receptor antagonism (e.g., 5-HT3 receptors). Structure-activity relationships (SAR) can be explored via in vitro assays (e.g., competitive binding studies with radiolabeled ligands) .
  • Environmental Fate : Chlorinated benzoates like 2,5-dichlorobenzoate are degraded microbially (e.g., Pseudomonas fluorescens) in aerobic soils. Reductive dechlorination under anaerobic conditions produces less chlorinated metabolites .

Q. How can contradictory data in synthesis yields or degradation rates be resolved?

  • Experimental Replication : Standardize conditions (solvent purity, catalyst batch) to minimize variability.
  • Analytical Cross-Validation : Combine HPLC, GC-MS, and NMR to confirm yields. For example, discrepancies in methyl 2,5-dichlorobenzoate purity (99% vs. 97%) may arise from residual solvents .
  • Statistical Analysis : Apply ANOVA to assess significance of variables (e.g., pH, temperature) in degradation studies .

Q. What advanced methodologies are used to study the compound’s interaction with biological targets or environmental matrices?

  • Molecular Docking : Predict binding affinity to receptors (e.g., 5-HT3) using software like AutoDock Vina, referencing crystallographic data for docking grids .
  • Microcosm Experiments : Simulate soil ecosystems to assess biodegradation kinetics. Inoculate with Pseudomonas strains and monitor chloride ion release via ion chromatography .
  • Synchrotron XRD : Resolve electron density maps for precise structural analysis, as done for methyl 2,5-dichlorobenzoate (R-factor = 0.039) .

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